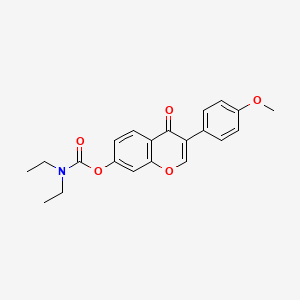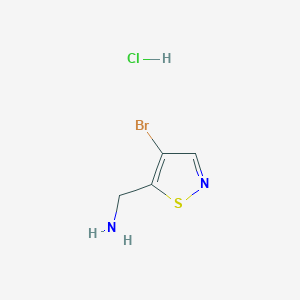![molecular formula C19H17FN2O2 B2935832 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 942007-61-6](/img/structure/B2935832.png)
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one, also known as EFMP, is a pyridazinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations, have been studied extensively. In
Wirkmechanismus
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), a signaling pathway involved in angiogenesis. Additionally, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in tumor growth and survival.
Biochemical and Physiological Effects:
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has also been shown to reduce the expression of COX-2 and VEGFR2 in animal models. Additionally, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high yields. 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is also soluble in a variety of solvents, which makes it easy to work with in lab experiments. However, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects in animal models. Additionally, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one. One area of research could focus on the development of more potent and selective 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one analogs. Another area of research could focus on the long-term effects of 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one in animal models. Additionally, more research is needed to determine the potential therapeutic applications of 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one in humans, including its use in the treatment of inflammation, cancer, and diabetes. Overall, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been synthesized using various methods, including the reaction of 4-fluorobenzyl chloride with 6-(4-ethoxyphenyl)pyridazin-3-one in the presence of a base, and the reaction of 4-fluorobenzyl bromide with 6-(4-ethoxyphenyl)-3-hydrazinylpyridazine in the presence of a base. These methods have resulted in high yields of 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one and have been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, 6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
Eigenschaften
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-17-9-5-15(6-10-17)18-11-12-19(23)22(21-18)13-14-3-7-16(20)8-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMRKTYJMXUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)



![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)



![[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride](/img/structure/B2935771.png)